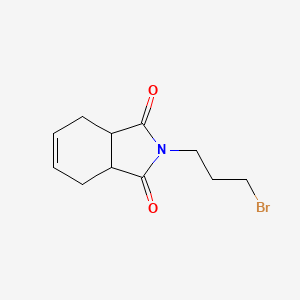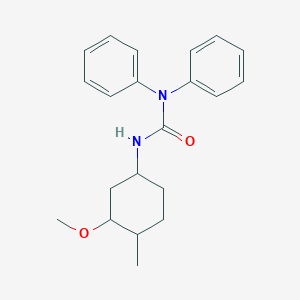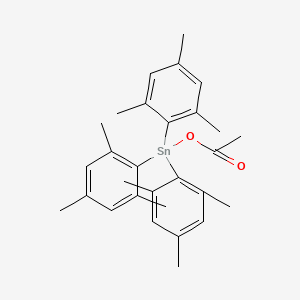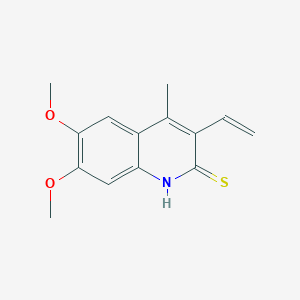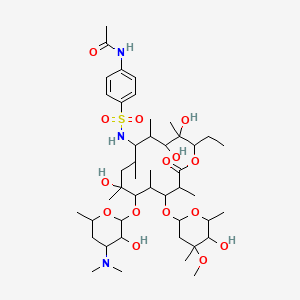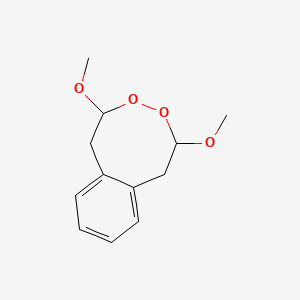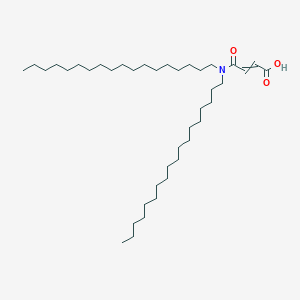
4-(Dioctadecylamino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dioctadecylamino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a dioctadecylamino group and an oxobutenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dioctadecylamino)-4-oxobut-2-enoic acid typically involves the reaction of dioctadecylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Dioctadecylamine+Maleic Anhydride→4-(Dioctadecylamino)-4-oxobut-2-enoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. After the reaction, the product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dioctadecylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of dioctadecylamino-oxobutenoic acid oxides.
Reduction: Formation of dioctadecylamino-hydroxybutenoic acid.
Substitution: Formation of substituted dioctadecylamino derivatives.
Aplicaciones Científicas De Investigación
4-(Dioctadecylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dioctadecylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The dioctadecylamino group can interact with lipid membranes, potentially altering membrane fluidity and function. The oxobutenoic acid moiety can participate in various biochemical reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dioctadecylamino)-4-oxobutanoic acid: Similar structure but lacks the double bond in the butenoic acid moiety.
4-(Dioctadecylamino)-4-hydroxybut-2-enoic acid: Contains a hydroxyl group instead of the oxo group.
Uniqueness
4-(Dioctadecylamino)-4-oxobut-2-enoic acid is unique due to the presence of both the dioctadecylamino group and the oxobutenoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions in various scientific fields.
Propiedades
Número CAS |
60387-06-6 |
|---|---|
Fórmula molecular |
C40H77NO3 |
Peso molecular |
620.0 g/mol |
Nombre IUPAC |
4-(dioctadecylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C40H77NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(39(42)35-36-40(43)44)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3,(H,43,44) |
Clave InChI |
HTRLXOMMTVVUAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


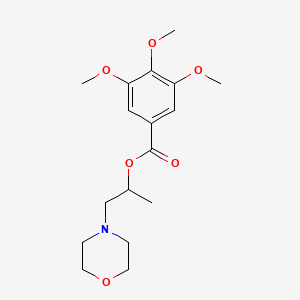
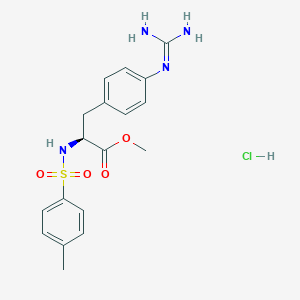
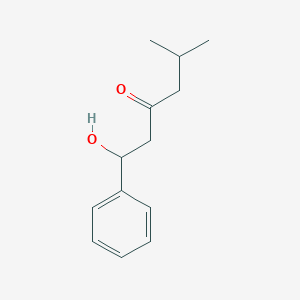
![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
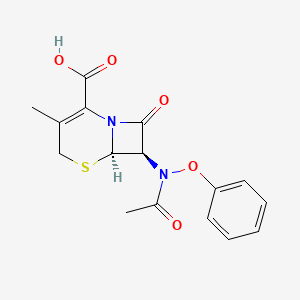
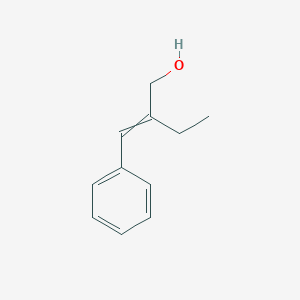
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
